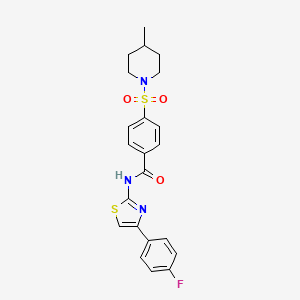

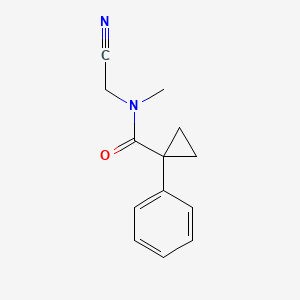

![molecular formula C28H27N3S B2494719 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline CAS No. 866136-66-5](/img/structure/B2494719.png)

7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related quinolines and benzoxepino derivatives involves intricate chemical pathways. For instance, the synthesis of similar compounds has been achieved through nucleophilic aromatic fluoride displacement-cyclization and functionalized with N-methylpiperazine moiety, indicating a complex synthesis process involving multiple steps and reactions (Anzini, Cappelli, & Vomero, 1993). Another approach describes short and efficient syntheses involving condensation and intramolecular nucleophilic displacement cyclization reactions (Chu & Claiborne, 1987).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a complex arrangement, indicative of potential biological activity. For example, the characterization of quinoline derivatives has shown molecules with a non-flat topology, bent in a helicene-like manner, which is crucial for their biological activity (Giorgi, Cappelli, Anzini, & Vomero, 1998).

Chemical Reactions and Properties

Quinoline and related compounds participate in various chemical reactions, yielding a range of derivatives with unique properties. Cyclocondensation reactions, for example, have been employed to synthesize benzo[2,3][1,4]thio- or oxazepino[7,6-b]quinolines with potential anti-bacterial and anti-fungal activities (Hamidi et al., 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting points, and crystal structure, are integral to understanding their chemical behavior and potential applications. Structural comparisons of isomeric quinolines have highlighted the significance of intermolecular interactions and molecular conformations in determining their physical properties (Portilla et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies have shown that modifications to the quinoline structure can significantly alter their reactivity and interaction with biological targets, underscoring the importance of detailed chemical property analysis (Ammar et al., 2000).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on quinoline derivatives often focuses on their synthesis and chemical properties, which are foundational for their applications in medicinal chemistry and material science. For example, studies have reported on the synthesis of new pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and related condensed heterocyclic systems, highlighting methodologies that could potentially apply to the synthesis of "7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline" (E. A. Bakhite, 2001).

Biological Applications

Quinoline derivatives are known for their broad spectrum of biological activities. Research into novel thio- and oxazepino[7,6-b]quinolines has shown that these compounds can exhibit significant anti-bacterial and anti-fungal activities, suggesting potential applications in developing new antimicrobial agents (Hoda Hamidi et al., 2015). This area of research might provide insights into the potential biological applications of "7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline".

Material Science and Photophysical Properties

Quinoline derivatives are also explored in material science, particularly in the development of fluorescent compounds and materials with unique photophysical properties. Studies on derivatives like 10-dimethylamino benzo[h]quinoline and benzo[h]quinazolines have contributed to understanding the photophysical behaviors of quinoline-based compounds, which could be relevant for developing new materials or sensors (A. Pozharskii et al., 2016).

Anticancer Research

The anticancer properties of quinoline derivatives are a significant area of research. Compounds based on the quinoline scaffold have shown efficacy against various cancer cell lines, suggesting that "7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline" might also possess potential anticancer activities. Studies have highlighted the structural versatility of quinoline, enabling the synthesis of diverse derivatives with selective activity against cancer drug targets (Solomon Vr & H. Lee, 2011).

Mécanisme D'action

Target of Action

The primary targets of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline are bacterial enzymes, specifically topoisomerase IV and DNA gyrase . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline interacts with its targets by inhibiting the function of topoisomerase IV and DNA gyrase . This inhibition disrupts bacterial nucleic acid synthesis, leading to the cessation of bacterial growth and replication .

Biochemical Pathways

The action of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline affects the biochemical pathways involved in bacterial DNA replication . By inhibiting topoisomerase IV and DNA gyrase, it disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to downstream effects such as the cessation of bacterial growth and replication .

Pharmacokinetics

Similar quinolone-based compounds are known to have good bioavailability and are extensively metabolized in the liver

Result of Action

The molecular and cellular effects of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline’s action include the disruption of bacterial DNA replication, leading to the cessation of bacterial growth and replication . This results in the effective elimination of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline. For instance, the presence of other microbial species, the pH of the environment, and the presence of organic matter can all impact the effectiveness of this compound

Propriétés

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-2-methyl-6H-thiochromeno[3,4-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3S/c1-20-11-12-26-23(17-20)27-22-9-5-6-10-25(22)29-28(24(27)19-32-26)31-15-13-30(14-16-31)18-21-7-3-2-4-8-21/h2-12,17H,13-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQKUDVPUUVQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCN(CC5)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494643.png)

![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)

![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)